N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and a benzamide moiety bearing a methylsulfonyl group at the para position. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-14-7-3-12(4-8-14)16-11-25-18(19-16)20-17(21)13-5-9-15(10-6-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPNIUIHCSMGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
- IUPAC Name : N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
- Chemical Formula : C18H16N2O4S2
- CAS Number : 851273-48-8
This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects. Common mechanisms include:
- Enzyme Inhibition : Thiazole derivatives may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of electron-donating groups, such as methoxy groups in the phenyl ring, enhances their antimicrobial efficacy.
2. Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer potential. Notably, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole compounds showed IC50 values in the low micromolar range against cancer cells, indicating potent activity . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and benzamide moieties can significantly influence anticancer activity.
3. Anticonvulsant Activity
Some thiazole derivatives have also been evaluated for anticonvulsant activity. In particular, compounds with similar thiazole structures have shown promise in reducing seizure activity in animal models . This suggests a potential therapeutic application in epilepsy treatment.
Table 1: Summary of Biological Activities
Research Insights
- Antimicrobial Studies : A study reported that thiazole derivatives exhibited significant antibacterial activity comparable to standard antibiotics . The presence of methoxy groups was crucial for enhancing this activity.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin when tested against human cancer cell lines .
- Mechanistic Studies : Molecular docking studies suggested that these compounds interact with specific protein targets involved in cancer progression and microbial resistance .
Comparison with Similar Compounds
Data Tables for Key Compounds
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, and how can structural purity be ensured?
The compound is typically synthesized via a multi-step approach involving thiazole ring formation and sulfonylation. For example, a thiazole intermediate can be generated by reacting 4-methoxyphenyl-substituted thiourea with α-halo ketones (e.g., phenacyl bromide derivatives). Subsequent sulfonylation with 4-(methylsulfonyl)benzoyl chloride under anhydrous conditions yields the target compound . Structural confirmation requires spectroscopic techniques:
- NMR : Verify methoxy (δ ~3.8 ppm), thiazole protons (δ ~7.0–8.5 ppm), and methylsulfonyl (δ ~3.1 ppm for CH₃) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystalline): Validate bond angles and stereochemistry, as demonstrated for analogous sulfonamide-thiazole hybrids .
Q. What mechanistic hypotheses exist for the biological activity of this compound, particularly in kinase inhibition?
The compound’s thiazole and methylsulfonyl groups suggest potential kinase inhibition via ATP-binding pocket interactions. For example:
- BRAF kinase inhibition : Analogous thiazole derivatives with sulfonamide moieties exhibit activity by forming hydrogen bonds with catalytic lysine residues (e.g., BRAFᴠ⁶⁰⁰ᴇ) .
- Tyrosinase inhibition : Structural analogs show competitive binding to copper ions in the enzyme’s active site, supported by molecular docking studies .
Experimental validation requires kinase assays (e.g., ADP-Glo™) and co-crystallization trials .
Q. How can researchers address solubility challenges during in vitro testing?
The methylsulfonyl group enhances hydrophilicity, but the aromatic thiazole core may limit aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) with PBS or HBSS buffers to maintain bioactivity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as shown for similar sulfonamide-thiazole compounds .
- Prodrug modification : Introduce ester or phosphate groups at the methoxy position to enhance solubility, followed by enzymatic cleavage in vivo .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for cardioprotective applications?
Evidence from analogous compounds (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl] hydrazine derivatives) suggests:
- Critical substituents : The 4-methoxyphenyl group enhances membrane permeability, while the methylsulfonyl moiety improves metabolic stability .
- Bioisosteric replacements : Replace the methylsulfonyl group with a trifluoromethylsulfonyl group to boost lipophilicity and blood-brain barrier penetration .
- In vivo validation : Use ischemia-reperfusion injury models in rodents to compare efficacy against reference drugs (e.g., Mildronate), monitoring biomarkers like troponin-I and lactate dehydrogenase .
Q. What experimental designs resolve contradictions in reported biological activity across studies?
Discrepancies in IC₅₀ values may arise from assay conditions or cell line variability. Mitigation strategies include:
- Standardized protocols : Adopt consensus methods (e.g., CLSI guidelines) for cytotoxicity assays, controlling for pH, serum content, and incubation time .
- Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and luminescence-based methods to exclude false positives .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like compound purity (HPLC ≥95%) .
Q. How can in silico modeling predict off-target effects or toxicity?
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align the compound with known toxicophores (e.g., reactive sulfonamide metabolites) .
- ADMET prediction : Tools like SwissADME estimate hepatotoxicity risk (e.g., CYP3A4 inhibition) and plasma protein binding (>90% for methylsulfonyl derivatives) .
- Molecular dynamics simulations : Analyze binding stability to hERG channels to assess cardiac toxicity risks .
Key Research Recommendations
- Prioritize crystallographic studies to resolve binding modes in kinase targets .
- Explore multitarget ligands by conjugating with triazole or piperazine moieties for neurodegenerative disease applications .
- Address metabolic instability via deuterium exchange at labile positions (e.g., methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
